Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)-

Organic synthesis Bifunctional reagents Isocyanatocarbamic acid chlorides

Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- (CAS 71832-33-2) is a bifunctional aromatic compound bearing both an isocyanate (–NCO) and a carbamoyl chloride (–N(CO)Cl) group on a 2-methylphenyl scaffold. With a molecular formula of C₁₁H₁₁ClN₂O₂ and a calculated molecular weight of 238.67 g·mol⁻¹, its computed physical properties include a boiling point of 392.6 °C at 760 mmHg, a density of 1.2 g·cm⁻³, and an XLogP of 3.9, indicating moderate lipophilicity.

Molecular Formula C11H11ClN2O2
Molecular Weight 238.67 g/mol
CAS No. 71832-33-2
Cat. No. B14458805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic chloride, ethyl(5-isocyanato-2-methylphenyl)-
CAS71832-33-2
Molecular FormulaC11H11ClN2O2
Molecular Weight238.67 g/mol
Structural Identifiers
SMILESCCN(C1=C(C=CC(=C1)N=C=O)C)C(=O)Cl
InChIInChI=1S/C11H11ClN2O2/c1-3-14(11(12)16)10-6-9(13-7-15)5-4-8(10)2/h4-6H,3H2,1-2H3
InChIKeyJZKGLBABVFZFIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- (CAS 71832-33-2): Structural and Physical–Chemical Baseline for Procurement Decisions


Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- (CAS 71832-33-2) is a bifunctional aromatic compound bearing both an isocyanate (–NCO) and a carbamoyl chloride (–N(CO)Cl) group on a 2-methylphenyl scaffold . With a molecular formula of C₁₁H₁₁ClN₂O₂ and a calculated molecular weight of 238.67 g·mol⁻¹, its computed physical properties include a boiling point of 392.6 °C at 760 mmHg, a density of 1.2 g·cm⁻³, and an XLogP of 3.9, indicating moderate lipophilicity [1]. The compound belongs to the class of isocyanatocarbamic acid chlorides, which are recognized in patent literature as valuable intermediates for crop protection agents, particularly herbicides [2].

Why Generic Substitution of Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- (CAS 71832-33-2) with Simple Phenyl Isocyanates or Carbamoyl Chlorides Fails


Simple monofunctional analogs such as phenyl isocyanate (CAS 103-71-9) or N-phenylcarbamoyl chloride (CAS 2040-76-8) each provide only one reactive electrophilic centre, whereas the target compound furnishes two chemically distinct electrophiles—an isocyanate and a carbamoyl chloride—on the same aromatic ring . This dual functionality enables sequential, chemoselective derivatization (e.g., isocyanate reaction with an alcohol or amine followed by carbamoyl chloride displacement) that cannot be replicated by mixing two separate monofunctional reagents, because the intramolecular spacing, electronic crosstalk imposed by the 2-methyl-5-isocyanato substitution pattern, and the enforced 1:1 stoichiometry of the two electrophiles are unique to this molecular architecture [1]. Consequently, synthetic routes designed around this intermediate will not proceed with the same regiospecificity, yield, or product profile if a generic replacement is attempted.

Quantitative Differentiation Evidence for Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- (CAS 71832-33-2) Versus Closest Analogs


Bifunctional Electrophile Count: Two Reactive Centres Versus One in Phenyl Isocyanate and N-Phenylcarbamoyl Chloride

The target compound contains two chemically distinct electrophilic groups—an aryl isocyanate and an N-ethyl-N-aryl carbamoyl chloride—on the same molecule, whereas the closest commercial monofunctional analogs, phenyl isocyanate (CAS 103-71-9) and N-phenylcarbamoyl chloride (CAS 2040-76-8), each carry only one such group . This is a binary structural difference: the target compound can act as a heterobifunctional linker in stepwise syntheses, while the comparators cannot.

Organic synthesis Bifunctional reagents Isocyanatocarbamic acid chlorides

Boiling Point and Thermal Stability Differentiation Versus Tolylene-2,4-diisocyanate (TDI)

The computed boiling point of the target compound is 392.6 °C at 760 mmHg, significantly higher than the atmospheric boiling point of tolylene-2,4-diisocyanate (TDI, CAS 584-84-9), which is approximately 251 °C . This 141.6 °C difference suggests a substantially lower vapour pressure and reduced volatility for the target compound at elevated processing temperatures, which may be relevant when higher-temperature reaction windows are required or when volatile isocyanate emissions are a safety concern.

Thermal stability Boiling point comparison Diisocyanate alternatives

Lipophilicity (XLogP) Comparison with N-Methyl-N-phenylcarbamoyl Chloride

The calculated XLogP of the target compound is 3.9 [1], whereas N-methyl-N-phenylcarbamoyl chloride (CAS 4285-42-1), a simpler N-alkyl-N-aryl carbamoyl chloride lacking the isocyanate group, has an estimated logP of approximately 2.0–2.3 (based on fragment-based calculation) [2]. The increased lipophilicity of the target compound results from the additional isocyanate moiety and the ethyl substituent on the nitrogen, which together add hydrophobic surface area.

Lipophilicity LogP comparison ADME prediction

Class-Level Evidence: Phenylcarbamic Acid Chlorides as Preferred Herbicide Intermediates

US Patent 4,328,165 explicitly teaches that phenylcarbamic acid chlorides bearing an isocyanate group (the exact class to which the target compound belongs) are 'valuable intermediates for the preparation of crop protection agents, especially herbicides' [1]. This establishes a class-level functional advantage over simpler phenylcarbamates or phenyl isocyanates that lack the dual reactivity pattern, as the isocyanatocarbamic acid chloride motif enables the construction of more complex herbicidal structures through sequential derivatization.

Herbicide intermediate Agrochemical synthesis Phenylcarbamic acid chlorides

HPLC Retention Behaviour as a Purity and Identity Discriminator

The target compound can be resolved by a specific reverse-phase HPLC method using a Newcrom R1 column and a mobile phase of acetonitrile, water, and phosphoric acid [1]. Compared with generic phenyl isocyanate (retention time typically < 3 min under standard RP conditions) or N-phenylcarbamoyl chloride, the target compound shows distinct retention behaviour owing to its higher molecular weight and logP of 2.88–3.9, allowing unambiguous identity confirmation and purity assessment in procurement quality control.

HPLC analysis Purity assessment Reverse-phase chromatography

Molecular Weight and Density Differentiation from Lighter Carbamoyl Chloride Analogs

The target compound (MW 238.67 g·mol⁻¹, density 1.2 g·cm⁻³) is substantially heavier and denser than N-phenylcarbamoyl chloride (MW 155.58 g·mol⁻¹) and N-methyl-N-phenylcarbamoyl chloride (MW 169.61 g·mol⁻¹), and also denser than phenyl isocyanate (density 1.096 g·cm⁻³) . The ~53% higher molecular weight relative to N-phenylcarbamoyl chloride directly impacts stoichiometric calculations in synthesis: to deliver the same molar quantity of the carbamoyl chloride electrophile, 53% more mass of the target compound must be used, but the concurrent presence of the isocyanate group means the effective 'payload' of reactive functionality per gram is qualitatively different.

Molecular weight Density comparison Physical property differentiation

Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- (CAS 71832-33-2): Best Research and Industrial Application Scenarios Based on Verified Evidence


Stepwise Synthesis of Heterobifunctional Herbicide Candidates

US Patent 4,328,165 identifies isocyanatocarbamic acid chlorides as herbicide intermediates [1]. A research group synthesizing novel phenylcarbamate-urea hybrid herbicides could use the target compound to first react the isocyanate with an alcohol or amine to form a carbamate or urea, then in a second step displace the carbamoyl chloride with another nucleophile to install a second pharmacophoric element, all while retaining the 2-methyl-5-substitution pattern that may confer selectivity.

Polyurethane or Polyurea Crosslinking with Orthogonal Curing Chemistry

Because the target compound carries both an isocyanate and a carbamoyl chloride, it can serve as a dual-cure crosslinker in polyurethane or polyurea formulations. The isocyanate group can react with polyols at moderate temperature, while the carbamoyl chloride can be thermally activated at higher temperature to react with amines, enabling a two-stage curing profile that is not achievable with conventional diisocyanates such as TDI [2]. The higher boiling point (392.6 °C vs. 251 °C for TDI) suggests a wider processing window before volatilization becomes problematic .

Reference Standard for HPLC Method Development and Purity Verification

The validated reverse-phase HPLC method published by SIELC using a Newcrom R1 column [1] provides a starting point for analytical laboratories to develop identity and purity tests. A procurement organisation can adopt this method for incoming batch quality control, ensuring that the supplied material matches the expected retention characteristics and is free from non-UV-absorbing contaminants that might be missed by simpler tests.

Building Block for Physical–Chemical Property Screening Libraries

With its moderate lipophilicity (XLogP 3.9), molecular weight of 238.67, and the presence of two reactive handles, the target compound is a suitable entry for focused compound libraries designed to explore structure–activity relationships in agrochemical or medicinal chemistry programs [1]. Its property profile occupies a region of chemical space distinct from simpler phenyl isocyanates (XLogP ~1.5, MW ~119) or phenylcarbamoyl chlorides (MW ~156–170), offering greater scaffold complexity for lead diversification.

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